molecular formula C17H24N6O3 B10996490 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide

2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B10996490
M. Wt: 360.4 g/mol
InChI Key: JAFYPLZCJIRBAX-UHFFFAOYSA-N
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Description

2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two key pharmacophores: a tetrazole ring and a morpholine moiety. The tetrazole group is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and membrane permeability in drug candidates . Tetrazole-based compounds are frequently explored in the development of cardiovascular, anti-inflammatory, and antimicrobial agents . The morpholine ring is a common feature in bioactive molecules, often contributing to solubility and influencing interactions with biological targets. This combination makes the compound a valuable scaffold for constructing libraries for high-throughput screening and for investigating new therapeutic targets. Researchers can utilize this compound in studies focused on enzyme inhibition, receptor binding, and cellular signaling pathways. The precise mechanism of action is target-dependent and requires empirical validation in specific assay systems. As with many investigational compounds featuring cationic amphiphilic properties, researchers should be aware of potential off-target effects, such as the inhibition of lysosomal phospholipase A2 (PLA2G15), which can lead to drug-induced phospholipidosis, a form of phospholipid accumulation . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H24N6O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-[4-(2-methyltetrazol-5-yl)phenoxy]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C17H24N6O3/c1-22-20-17(19-21-22)14-3-5-15(6-4-14)26-13-16(24)18-7-2-8-23-9-11-25-12-10-23/h3-6H,2,7-13H2,1H3,(H,18,24)

InChI Key

JAFYPLZCJIRBAX-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)NCCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Tetrazole Formation

4-Cyanophenol is converted to 5-(4-hydroxyphenyl)-1H-tetrazole via a [2+3] cycloaddition with sodium azide (NaN₃) in the presence of zinc chloride (ZnCl₂) as a catalyst.

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF).

  • Temperature : 100–120°C, 12–24 hours.

  • Yield : 70–85%.

Mechanism :

4-Cyanophenol+NaN3ZnCl2,Δ5-(4-Hydroxyphenyl)-1H-tetrazole+NH3\text{4-Cyanophenol} + \text{NaN}3 \xrightarrow{\text{ZnCl}2, \Delta} \text{5-(4-Hydroxyphenyl)-1H-tetrazole} + \text{NH}_3

Methylation of Tetrazole

The 1H-tetrazole is methylated at the N-2 position using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃).

Reaction Conditions :

  • Solvent : Acetone or DMF.

  • Temperature : 60–80°C, 6–8 hours.

  • Yield : 80–90%.

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 4.12 (s, 3H, N–CH₃), 6.90–7.20 (m, 4H, Ar–H), 9.80 (s, 1H, OH).

  • IR (cm⁻¹) : 1605 (C=N tetrazole), 1250 (C–O phenol).

Reductive Amination

Morpholine reacts with 3-aminopropyl bromide via reductive amination using sodium cyanoborohydride (NaBH₃CN).

Reaction Conditions :

  • Solvent : Methanol.

  • Temperature : Room temperature, 12 hours.

  • Yield : 65–75%.

Characterization :

  • ¹H NMR (CDCl₃) : δ 2.40–2.60 (m, 8H, morpholine), 2.70 (t, 2H, CH₂NH₂), 1.70 (m, 2H, CH₂CH₂CH₂).

Preparation of 2-Chloro-N-[3-(morpholin-4-yl)propyl]acetamide

Chloroacetyl chloride is reacted with 3-morpholinopropylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

  • Molar Ratio : 1:1 (chloroacetyl chloride:amine).

  • Temperature : 0–5°C → room temperature, 2 hours.

  • Yield : 85–90%.

Characterization :

  • ¹³C NMR (CDCl₃) : δ 165.5 (C=O), 52.1 (N–CH₂), 45.0 (morpholine carbons).

Final Coupling: Williamson Ether Synthesis

The phenol (4-(2-methyl-2H-tetrazol-5-yl)phenol ) is deprotonated with K₂CO₃ and reacted with 2-chloro-N-[3-(morpholin-4-yl)propyl]acetamide in DMF.

Reaction Conditions :

  • Base : K₂CO₃ (2 equiv).

  • Solvent : DMF.

  • Temperature : 80°C, 8–12 hours.

  • Yield : 60–70%.

Mechanism :

Phenoxide+Cl–CH₂–CO–NHRPhenoxy–CH₂–CO–NHR+KCl\text{Phenoxide} + \text{Cl–CH₂–CO–NHR} \rightarrow \text{Phenoxy–CH₂–CO–NHR} + \text{KCl}

Purification : Column chromatography (SiO₂, ethyl acetate/methanol 9:1).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 1.70 (m, 2H, CH₂CH₂CH₂), 2.40 (m, 8H, morpholine), 4.10 (s, 3H, N–CH₃), 4.50 (s, 2H, O–CH₂), 6.90–7.40 (m, 4H, Ar–H), 8.20 (t, 1H, NH).

  • HRMS (ESI) : [M+H]⁺ calcd. for C₁₈H₂₅N₅O₃: 378.1934; found: 378.1936.

Alternative Synthetic Pathways

Mitsunobu Reaction for Ether Formation

The phenol and 2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Advantages : Higher regioselectivity.
Disadvantages : Costly reagents.

Direct Amide Coupling

2-[4-(2-Methyl-2H-tetrazol-5-yl)phenoxy]acetic acid is activated as an acid chloride (using SOCl₂) and reacted with 3-morpholinopropylamine .

Reaction Yield : 50–60%.

Optimization and Challenges

Key Challenges

  • Tetrazole Methylation : Competing N-1 vs. N-2 alkylation requires careful control of base and temperature.

  • Amide Hydrolysis : The acetamide bond is susceptible to hydrolysis under acidic/basic conditions, necessitating neutral pH during workup.

Yield Optimization

  • Tetrazole Formation : Using microwave irradiation reduces reaction time to 1 hour with 90% yield.

  • Williamson Etherification : Switching to Cs₂CO₃ increases yield to 75% .

Chemical Reactions Analysis

Tetrazole Ring Formation

The 2-methyl-2H-tetrazole moiety is synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For example:

  • A nitrile precursor reacts with NaN3_3 in the presence of NH4_4Cl at 100°C for 12 hours, yielding the tetrazole ring with regioselectivity controlled by steric effects .

  • Catalytic methods using ZnBr2_2 or microwave irradiation reduce reaction times to 2–4 hours .

Key Data :

Reaction ComponentConditionsYield (%)
4-Cyanophenol derivativeNaN3_3, NH4_4Cl, 100°C78
Same precursorZnBr2_2, 80°C, MW92

Acetamide Coupling

The acetamide linker is introduced via nucleophilic acyl substitution:

  • 4-(2-Methyltetrazol-5-yl)phenol reacts with chloroacetyl chloride in THF, followed by displacement with 3-(morpholin-4-yl)propan-1-amine .

  • Yields depend on stoichiometry (1.2 eq. amine) and temperature (0°C to room temperature) .

Reaction Scheme :

Phenolic intermediate+ClCH2COClChloroacetate ester3-(morpholin-4-yl)propylamineTarget compound\text{Phenolic intermediate} + \text{ClCH}_2\text{COCl} \rightarrow \text{Chloroacetate ester} \xrightarrow{\text{3-(morpholin-4-yl)propylamine}} \text{Target compound}

Morpholine-Propyl Side Chain

The morpholine group is introduced via SN2 substitution:

  • 3-Chloropropylamine reacts with morpholine in DMF at 60°C for 6 hours, achieving >90% substitution efficiency .

Hydrolytic Stability

  • Acid-Catalyzed Hydrolysis : The tetrazole ring undergoes decomposition in 0.1M HCl at 40°C, with a half-life of 12 hours .

  • Base-Mediated Degradation : The acetamide bond hydrolyzes in 0.1M NaOH, forming 4-(2-methyltetrazol-5-yl)phenol and morpholine-propylamine .

Degradation Kinetics :

ConditionDegradation ProductHalf-Life (h)
pH 1.2Tetrazole ring-opened byproducts12
pH 7.4Stable (<5% degradation in 24 h)>200
pH 10.0Acetamide cleavage8

Oxidative Stability

  • The morpholine ring is susceptible to peroxide-mediated oxidation, forming N-oxide derivatives under UV light .

Tetrazole Ring

  • Alkylation : Reacts with methyl iodide in DMF to form 1-methyl-2H-tetrazole derivatives .

  • Coordination Chemistry : Binds transition metals (e.g., Zn2+^{2+}) via N3 and N4 atoms, altering solubility .

Acetamide Linker

  • Transamidation : Undergoes exchange with primary amines (e.g., benzylamine) in refluxing toluene .

  • Reduction : LiAlH4_4 reduces the acetamide to a tertiary amine .

Morpholine-Propyl Side Chain

  • Quaternization : Reacts with methyl triflate to form a quaternary ammonium salt, enhancing water solubility .

Pharmacological Interactions

  • TNF-α Inhibition : The tetrazole-phenoxy motif mimics carboxylate bioisosteres, binding to TNF-α’s hydrophobic pocket (Kd_d = 2.3 μM) .

  • Metabolic Pathways : CYP3A4-mediated N-dealkylation of the morpholine ring predominates in hepatic microsomes .

Comparative Reactivity of Structural Analogs

CompoundKey Reaction DifferenceApplication
N-(3-hydroxypropyl) tetrazolylacetamideHigher hydrolytic stability at pH 7.4Anti-inflammatory agents
Pyridyl-tetrazole derivativesEnhanced metal coordinationCatalysis
Trifluoromethyl analogsResistance to oxidative degradationLong-acting formulations

Scientific Research Applications

The compound 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic molecule with significant potential in various scientific research applications, particularly in medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, supported by comprehensive data and case studies.

Basic Information

  • IUPAC Name : 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide
  • Molecular Formula : C₁₃H₁₇N₅O₃
  • Molecular Weight : 291.31 g/mol

Structural Characteristics

The compound features a tetrazole ring, which is known for its biological activity, and a morpholine group that enhances solubility and bioavailability. The presence of these functional groups suggests potential interactions with various biological targets.

Medicinal Chemistry

The compound is being investigated for its anticancer properties . Studies have shown that derivatives with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds that share the tetrazole moiety have demonstrated growth inhibition rates exceeding 75% against several tumor types, including ovarian and lung cancers .

Pharmacology

Research has indicated that the compound may act as an inhibitor of specific enzymes involved in cancer progression. The morpholine group is particularly noted for enhancing the compound’s ability to penetrate cell membranes, thereby increasing its efficacy as a therapeutic agent .

Biochemical Studies

The compound's ability to modulate biochemical pathways makes it a candidate for studying signal transduction mechanisms . Its interactions with cellular receptors can provide insights into the molecular underpinnings of diseases, particularly those related to cancer and inflammation.

Anticancer Activity

Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H46075.99%
HOP-9267.55%
MDA-MB-23156.53%

Pharmacokinetic Properties

PropertyValue
SolubilityHigh
LipophilicityModerate
BioavailabilityPotentially high

Case Study 1: Cytotoxicity Evaluation

A study conducted on a series of tetrazole derivatives found that modifications in substituents significantly influenced cytotoxicity profiles. The specific derivative corresponding to the compound exhibited enhanced activity against multidrug-resistant cancer cells, indicating its potential as an effective anticancer agent.

Case Study 2: Inflammatory Response Modulation

In models of induced inflammation, compounds similar to this one were tested for their ability to reduce edema and inflammatory markers. Results showed a marked decrease in inflammatory responses, suggesting that the compound could be beneficial in treating inflammatory diseases.

Mechanism of Action

    Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Features and Functional Group Analysis

    The table below highlights key structural differences between the target compound and analogs from the evidence:

    Compound Name/ID Key Functional Groups Pharmacological Relevance References
    Target Compound Tetrazole, phenoxy, morpholine Potential GPCR modulation
    L748337 () Sulfonamide, phenyl, hydroxypropyl GPCR antagonist (β-adrenergic)
    N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Pyrazole, thiazole, acetamide Kinase inhibition (hypothesized)
    N-[3-(4-((3-fluorobenzyl)oxy)phenoxy)propyl]-2-pyridin-4-ylacetamide () Pyridine, fluorobenzyloxy, phenoxy Unspecified receptor interaction
    SB251023 () Phosphonic acid, cyclopentyl, hydroxypropyl GPCR agonist (β3-adrenergic)

    Key Observations :

    • Tetrazole vs. Pyrazole/Thiazole : The target’s tetrazole ring confers higher polarity compared to pyrazole/thiazole-containing analogs (e.g., ), likely improving aqueous solubility but reducing membrane permeability .
    • Morpholine vs. Sulfonamide/Phosphonic Acid : Morpholine’s oxygen-rich structure enhances solubility relative to sulfonamide (L748337) or phosphonic acid (SB251023) groups, which may increase lipophilicity and off-target binding .

    Pharmacological and Regulatory Considerations

    • GPCR Modulation : Analogs like L748337 and SB251023 () exhibit high specificity for β-adrenergic receptors, suggesting the target’s morpholine and tetrazole groups may similarly influence receptor binding .

    Physical and Chemical Properties

    Property Target Compound L748337 () N-[3-(4-((3-fluorobenzyl)oxy)phenoxy)propyl]-2-pyridin-4-ylacetamide ()
    Molecular Weight (g/mol) ~371 ~600 (estimated) ~450 (estimated)
    logP (Estimated) 1.8–2.2 3.5–4.0 2.5–3.0
    Key Solubility Factors Morpholine (polar), tetrazole (ionic at physiological pH) Sulfonamide (lipophilic) Pyridine (moderate polarity)

    Notes:

    • The target’s lower logP compared to L748337 suggests better aqueous solubility, critical for oral bioavailability.
    • Fluorinated analogs () may exhibit enhanced metabolic stability due to reduced cytochrome P450 interactions .

    Biological Activity

    2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

    Molecular Structure:

    • Molecular Formula: C13H17N5O3
    • Molecular Weight: 281.31 g/mol
    • IUPAC Name: 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(3-morpholinopropyl)acetamide

    Structural Representation:

    PropertyValue
    Molecular FormulaC13H17N5O3
    Molecular Weight281.31 g/mol
    IUPAC Name2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(3-morpholinopropyl)acetamide
    InChI KeyUZKMXZJWRHJABR-UHFFFAOYSA-N

    Anticancer Properties

    Research has indicated that derivatives of this compound exhibit significant anticancer activity. A study evaluated the effects of similar thiazole derivatives on A549 (lung cancer) and C6 (glioma) cell lines. The results demonstrated that certain derivatives could induce apoptosis in cancer cells by activating caspase pathways, suggesting a mechanism for their anticancer effects .

    Antibacterial Activity

    The compound has also been studied for its antibacterial properties. In vitro assays have shown that it can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .

    The biological activity of 2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-[3-(morpholin-4-yl)propyl]acetamide is believed to stem from its ability to interact with specific molecular targets in biological systems. The tetrazole and phenoxy groups can form non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to:

    • Inhibition of bacterial growth through disruption of cell wall synthesis or function.
    • Induction of apoptosis in cancer cells by activating intrinsic pathways associated with cell death.

    Case Studies and Research Findings

    • Anticancer Activity Evaluation : In a study focusing on the anticancer effects of thiazole derivatives, compounds similar to our target showed significant cytotoxicity against A549 and C6 cell lines. The study utilized MTT assays and DNA synthesis analysis to confirm these findings .
    • Antibacterial Efficacy : Another investigation assessed the antibacterial properties of related compounds against various pathogens. The results indicated that certain derivatives had strong antibacterial activity with MIC values as low as 50 µM against E. coli .

    Q & A

    Basic: What synthetic strategies are recommended for synthesizing this compound, and how is reaction progress monitored?

    Answer:
    The compound can be synthesized via nucleophilic substitution, coupling a tetrazole-containing phenol derivative with a chloroacetamide intermediate. A typical protocol involves:

    • Reacting the phenol precursor with potassium carbonate in DMF under anhydrous conditions.
    • Adding chloroacetamide derivatives (1.5 mol equivalents) dropwise at room temperature.
    • Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane 1:1, Rf ~0.5).
    • Purifying the crude product via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

    Advanced: How can researchers resolve yield discrepancies in similar acetamide syntheses under varying conditions?

    Answer:
    Yield variations often stem from:

    • Solvent polarity : DMF enhances nucleophilicity compared to DCM, improving yields by 15–20% .
    • Base selection : Potassium carbonate outperforms sodium carbonate in deprotonating phenolic OH groups.
    • Workup protocols : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and drying (Na₂SO₄ vs. MgSO₄).
      A Design of Experiments (DoE) approach can systematically evaluate these factors, with response surface methodology identifying optimal conditions .

    Basic: What spectroscopic techniques are critical for structural characterization?

    Answer:

    • NMR : Confirm the morpholine moiety (δ 2.4–3.8 ppm in ¹H NMR) and tetrazole ring (δ 8.1–8.3 ppm). ¹³C NMR verifies the acetamide carbonyl (~169 ppm) .
    • FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 387.18) .

    Advanced: What mechanistic insights exist for morpholine-propyl chain incorporation?

    Answer:
    Studies on analogous compounds suggest:

    • Step 1 : SN2 displacement of a propyl chloride intermediate with morpholine.
    • Step 2 : Base-assisted cyclization (e.g., K₂CO₃ in DMF) to form the morpholine ring.
      Isotopic labeling (¹⁵N-morpholine) and DFT calculations reveal a kinetically controlled pathway with an activation energy of ~25 kcal/mol .

    Basic: How should in vitro biological activity assays be designed?

    Answer:

    • Enzyme assays : Test inhibition of kinases or GPCRs at 1 nM–100 µM concentrations using fluorescent substrates (e.g., ADP-Glo™ for kinases).
    • Cell-based assays : Assess cytotoxicity in cancer lines (e.g., MCF-7) with MTT assays, ensuring DMSO concentrations <0.1%.
    • Controls : Include vehicle (DMSO) and reference inhibitors (e.g., staurosporine for kinases) .

    Advanced: How to reconcile solubility discrepancies for in vivo formulations?

    Answer:

    • Polymorph screening : Use PXRD/DSC to identify crystalline forms with higher solubility.
    • Co-solvents : PEG400/Cremophor EL mixtures achieve ~2.5 mg/mL solubility.
    • Nanoemulsions : Lipid-based carriers (e.g., Labrafil®) enhance bioavailability by 3-fold in rodent models .

    Basic: What parameters are critical for gram-scale synthesis?

    Answer:

    • Temperature control : Maintain ±2°C during exothermic steps (e.g., chloroacetyl chloride addition).
    • Purification : Replace column chromatography with pH-controlled recrystallization (ethanol/water, pH 6.5) for >98% purity.
    • Process analytics : Implement inline FTIR for real-time monitoring of intermediate formation .

    Advanced: Which computational methods predict protein binding affinity?

    Answer:

    • Docking : AutoDock Vina models interactions with PI3Kγ (predicted Kd ~12 nM).
    • MD simulations : 100 ns trajectories (AMBER) assess binding stability (RMSD <2 Å).
    • Free Energy Perturbation (FEP) : Quantifies ΔGbinding with <1 kcal/mol error vs. crystallographic data .

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